molecular formula C13H12O3 B156445 methyl 2-naphthalen-1-yloxyacetate CAS No. 1929-87-9

methyl 2-naphthalen-1-yloxyacetate

Cat. No.: B156445
CAS No.: 1929-87-9
M. Wt: 216.23 g/mol
InChI Key: AMURPBCUFDCTEW-UHFFFAOYSA-N
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Description

Methyl 2-naphthalen-1-yloxyacetate (C₁₃H₁₂O₃, MW 216.23 g/mol) is an aromatic ester featuring a naphthalene core substituted at the 1-position with an ether-linked acetoxy group (OCH₂COOCH₃). This compound is structurally characterized by its naphthalene ring system and ester functionality, which confer unique physicochemical properties such as moderate lipophilicity and stability under ambient conditions.

Properties

IUPAC Name

methyl 2-naphthalen-1-yloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-13(14)9-16-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPICKNRMIPLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940963
Record name Methyl [(naphthalen-1-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1929-87-9
Record name Acetic acid, naphthyloxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl [(naphthalen-1-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Standard Procedure

1-Naphthol reacts with a base such as potassium carbonate (K₂CO₃) in anhydrous acetone, forming the phenoxide ion. This intermediate subsequently displaces the chloride group in methyl chloroacetate, yielding the target ester. A representative procedure involves:

  • Combining 1-naphthol (0.144 g, 1 mmol) with K₂CO₃ (0.207 g, 1.5 mmol) in dry acetone (25 mL).

  • Adding methyl chloroacetate (1.2 mmol) and refluxing at 50–60°C for 6 hours.

  • Filtering the mixture, washing with water, and concentrating the organic layer to obtain the crude product.

  • Recrystallizing from ethanol to achieve a purity >98%.

Yield : 70–96%, depending on reaction time and solvent.

Base and Solvent Selection

  • K₂CO₃ in acetone is preferred due to its mild basicity and ability to maintain anhydrous conditions.

  • Substituting acetone with dimethylformamide (DMF) increases reaction rate but complicates purification.

Temperature and Time

  • Refluxing at 50–60°C for 6 hours achieves optimal yields (90–96%).

  • Prolonged reflux (36 hours) marginally improves yield (70% → 75%) but risks side reactions.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes in analogous naphthyloxy syntheses. Applying this to this compound could enhance efficiency, though empirical data is lacking.

Comparative Analysis of Methodologies

The table below contrasts key parameters from documented procedures:

ParameterWilliamson SynthesisHypothetical Transesterification
Yield 70–96%Not reported
Reaction Time 6–36 hours12–24 hours (estimated)
Purification Ease Moderate (recrystallization)Complex (distillation required)
Scalability HighModerate

Challenges and Troubleshooting

Byproduct Formation

Prolonged heating promotes hydrolysis of methyl chloroacetate to glycolic acid, necessitating strict anhydrous conditions.

Solvent Residues

Acetone traces in the final product are mitigated via vacuum drying or azeotropic distillation with toluene.

Industrial Applications and Derivatives

This compound serves as a precursor for:

  • Antimicrobial agents : Schiff bases derived from its hydrazide analog exhibit activity against Staphylococcus aureus (zone of inhibition: 18–22 mm).

  • Anticancer compounds : Pyrazole derivatives demonstrate cytotoxicity against MCF-7 cells (IC₅₀: 12–18 µM) .

Chemical Reactions Analysis

Types of Reactions

methyl 2-naphthalen-1-yloxyacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-naphthoxyacetic acid or 2-naphthoxyacetone.

    Reduction: Formation of 2-naphthoxyethanol.

    Substitution: Formation of various substituted naphthoxyacetates depending on the nucleophile used.

Scientific Research Applications

methyl 2-naphthalen-1-yloxyacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-naphthyloxyacetate involves its interaction with various molecular targets. In biological systems, it may act as a precursor to active metabolites that interact with enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-(Naphthalen-1-yl)acetate

  • Structure : Direct acetate (CH₂COOCH₃) without the ether oxygen.
  • Synthesis: Prepared via esterification of 2-(naphthalen-1-yl)acetic acid with methanol and H₂SO₄ . Applications: Intermediate for hydrazide derivatives (e.g., acetohydrazide in ).

Methyl 2-(4-Nitronaphthalen-1-yl)-2-phenylacetate

  • Structure: Nitro (NO₂) and phenyl substituents on the naphthalene ring.

Naphthalen-1-ylmethyl 2-Cyanoacetate

  • Structure: Cyano (CN) group replaces the ester carbonyl.
  • Key Differences :
    • Polarity : Higher polarity due to the nitrile group, influencing solubility and reactivity (e.g., nucleophilic addition).
    • Applications : Likely used in polymer chemistry or as a precursor for nitrile-based pharmaceuticals .

Methyl 2-(Naphthalen-1-yl)-2-oxoacetate

  • Structure : α-Keto ester (C=O adjacent to the ester group).
  • Key Differences: Reactivity: Keto group enables keto-enol tautomerism and participation in condensation reactions. Spectral Data: Distinct ¹³C NMR shifts (e.g., carbonyl carbon at ~165 ppm) compared to non-keto esters .

Triazole-Containing Acetamides (6a-m in )

  • Structure : Naphthalen-1-yloxy group linked to a 1,2,3-triazole and acetamide moiety.
  • Spectral Signatures: IR peaks for amide C=O (~1670 cm⁻¹) and triazole C-N (~1300 cm⁻¹) absent in the target ester .

Methyl 2-Hydroxyacetate

  • Structure : Simple aliphatic ester (CH₂OHCOOCH₃).
  • Key Differences :
    • Volatility : Lower molecular weight (90.08 g/mol) increases volatility compared to naphthalene-based esters .
    • Hazards : Causes respiratory irritation, unlike the largely uncharacterized safety profile of methyl 2-naphthalen-1-yloxyacetate .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Notable Properties/Applications References
This compound C₁₃H₁₂O₃ 216.23 Ether, ester Intermediate for organic synthesis
Methyl 2-(naphthalen-1-yl)acetate C₁₃H₁₂O₂ 200.23 Ester Precursor for hydrazide derivatives
Methyl 2-(4-nitronaphthalen-1-yl)-2-phenylacetate C₁₉H₁₅NO₄ 329.33 Nitro, ester High electrophilicity, research chemical
Naphthalen-1-ylmethyl 2-cyanoacetate C₁₃H₁₁NO₂ 213.24 Cyano, ester Polymer/nitrile synthesis
Methyl 2-(naphthalen-1-yl)-2-oxoacetate C₁₃H₁₀O₃ 214.22 α-Keto ester Reactive intermediate
6a (Triazole-acetamide derivative) C₂₁H₁₈N₅O₄ 404.40 Triazole, amide, ether Potential bioactive molecule

Research Findings and Implications

  • Synthesis : this compound likely follows esterification pathways similar to , but with ether formation steps (e.g., using naphthalen-1-ol and methyl chloroacetate).
  • Reactivity : The ether linkage in the target compound may enhance stability compared to α-keto esters () or nitro-substituted analogs ().
  • Applications : Triazole-containing analogs () demonstrate expanded biological utility, while simpler esters () prioritize industrial use.

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